molecular formula C5H11N3O3 B12363179 4,6-Dimethoxy-1,3,5-triazinan-2-one

4,6-Dimethoxy-1,3,5-triazinan-2-one

Cat. No.: B12363179
M. Wt: 161.16 g/mol
InChI Key: NJAIOTWNEGROPG-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1,3,5-triazinan-2-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-1,3,5-triazinan-2-one typically involves the reaction of cyanuric chloride with methanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1,3,5-triazinan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxy groups can be easily replaced by other nucleophiles, making it a versatile reagent in organic synthesis. The compound can also form reactive intermediates that facilitate the formation of new chemical bonds .

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application. In organic synthesis, the compound targets functional groups such as carboxylic acids and amines. In biological applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

4,6-Dimethoxy-1,3,5-triazinan-2-one can be compared with other triazine derivatives, such as:

Uniqueness: The presence of the 2-one functional group in this compound makes it more reactive and versatile compared to other triazine derivatives. This unique feature allows it to participate in a wider range of chemical reactions and applications .

Properties

Molecular Formula

C5H11N3O3

Molecular Weight

161.16 g/mol

IUPAC Name

4,6-dimethoxy-1,3,5-triazinan-2-one

InChI

InChI=1S/C5H11N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h4-5,8H,1-2H3,(H2,6,7,9)

InChI Key

NJAIOTWNEGROPG-UHFFFAOYSA-N

Canonical SMILES

COC1NC(NC(=O)N1)OC

Origin of Product

United States

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